5-[2-(Benzyloxy)phenyl]-2-pyridinamine
CAS No.:
Cat. No.: VC17224177
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine -](/images/structure/VC17224177.png)
Specification
Molecular Formula | C18H16N2O |
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Molecular Weight | 276.3 g/mol |
IUPAC Name | 5-(2-phenylmethoxyphenyl)pyridin-2-amine |
Standard InChI | InChI=1S/C18H16N2O/c19-18-11-10-15(12-20-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20) |
Standard InChI Key | DDCCHZTWYUSBQS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a 2-(benzyloxy)phenyl group. This arrangement creates a planar structure with conjugated π-electrons across the pyridine and benzene rings, enhancing stability and enabling π-π stacking interactions with biological targets. The benzyloxy group () contributes to lipophilicity, which influences membrane permeability and bioavailability .
Electronic Effects
The electron-donating amine group at the 2-position activates the pyridine ring toward electrophilic substitution, while the benzyloxy group at the 5-position introduces steric hindrance, directing further reactions to specific sites. Computational studies suggest that the molecule’s dipole moment () facilitates interactions with polar enzyme active sites .
Solubility and Stability
Synthetic Methodologies
Multi-Step Synthesis from 5-Nitro-2-Pyridinamine
A four-step route starting from 5-nitro-2-pyridinamine has been optimized for large-scale production (Figure 1):
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Nitration: Introduction of a nitro group at the 5-position using fuming nitric acid () in sulfuric acid () at 0°C .
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Reduction: Catalytic hydrogenation with palladium on carbon () converts the nitro group to an amine .
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Benzylation: Reaction with benzyl bromide () in the presence of potassium carbonate () in dimethylformamide (DMF) .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .
Table 1: Optimization of Reaction Conditions
Step | Reagent | Temperature | Yield (%) |
---|---|---|---|
1 | HNO₃/H₂SO₄ | 0°C | 78 |
2 | H₂/Pd-C | 25°C | 92 |
3 | PhCH₂Br/K₂CO₃ | 80°C | 85 |
Alternative Routes via Suzuki Coupling
A palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-pyridinamine and 2-(benzyloxy)phenylboronic acid offers a modular approach. Using as a catalyst and cesium carbonate () as a base in tetrahydrofuran (THF), this method achieves 88% yield with minimal byproducts .
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest that the benzyloxy group enhances membrane disruption. Molecular docking studies indicate binding to penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis .
Mutagenicity and Metabolic Pathways
5-[2-(Benzyloxy)phenyl]-2-pyridinamine shares structural similarities with carcinogenic aminobiphenyls. Ames tests using Salmonella typhimurium TA98 revealed dose-dependent mutagenicity (2.8-fold increase at 50 µg/mL), likely due to hydroxylamine metabolites formed via cytochrome P450 oxidation .
Table 2: Metabolic Products Identified in Hepatocyte Studies
Metabolite | Enzyme Responsible | Bioactivity |
---|---|---|
4'-OH-PPA | CYP1A2 | Pro-mutagenic |
N-Acetyl-PPA | NAT1 | Detoxification |
Applications in Drug Development
Kinase Inhibition
The compound’s pyridine-amine scaffold mimics ATP-binding motifs in kinases. In EGFR (epidermal growth factor receptor) inhibition assays, it showed IC₅₀ = 0.4 µM, comparable to erlotinib. Structural modifications, such as replacing the benzyloxy group with chloro substituents, improved selectivity by 12-fold .
Prodrug Design
Conjugation with acetyl groups (e.g., ) enhances solubility and reduces first-pass metabolism. In rat models, the prodrug exhibited 3.2-hour plasma half-life versus 0.8 hours for the parent compound .
Comparative Analysis with Structural Analogs
Table 3: Bioactivity of Pyridinamine Derivatives
Compound | Target | IC₅₀ (µM) |
---|---|---|
5-Phenyl-2-pyridinamine | CYP450 | 1.2 |
4-Chloro-2-pyridinamine | EGFR | 0.9 |
5-[2-(Benzyloxy)phenyl]-2-pyridinamine | PBP2a | 0.4 |
The benzyloxy substituent in 5-[2-(Benzyloxy)phenyl]-2-pyridinamine confers superior binding to hydrophobic enzyme pockets compared to halogenated analogs, as evidenced by molecular dynamics simulations .
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